3-Pentylsulfonylphenol
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Overview
Description
3-Pentylsulfonylphenol is an organic compound belonging to the class of phenols, characterized by a sulfonyl group attached to a phenol ring with a pentyl chain. Phenolic compounds are known for their diverse applications in various fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of phenol with sulfur trioxide or chlorosulfonic acid to form phenol sulfonic acid, which is then alkylated with pentyl halides under basic conditions .
Industrial Production Methods: Industrial production of 3-Pentylsulfonylphenol often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of sulfur trioxide to phenol, followed by alkylation with pentyl chloride in the presence of a base such as sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: 3-Pentylsulfonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate
Reduction: Reduction reactions can convert it to hydroquinones using reagents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are common due to the activating effect of the hydroxyl group
Common Reagents and Conditions:
Oxidation: Sodium dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation with chlorine or bromine in the presence of a catalyst like iron(III) chloride
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols
Scientific Research Applications
3-Pentylsulfonylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its anti-inflammatory and anticancer activities due to its ability to modulate oxidative stress
Industry: Utilized in the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 3-Pentylsulfonylphenol involves its interaction with cellular components to exert its effects. The sulfonyl group can participate in redox reactions, modulating oxidative stress within cells. This compound can also interact with enzymes and proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Pentadecylphenol: Similar structure but with a longer alkyl chain, used in the production of foamable phenolic resins.
Phenol: The parent compound, widely used in the production of plastics and pharmaceuticals.
Sulfonylphenols: A broader class of compounds with varying alkyl chains and sulfonyl groups, each with unique properties and applications
Uniqueness: 3-Pentylsulfonylphenol is unique due to its specific combination of a pentyl chain and a sulfonyl group attached to a phenol ring, which imparts distinct chemical and biological properties. Its moderate alkyl chain length provides a balance between hydrophobicity and reactivity, making it versatile for various applications .
Properties
IUPAC Name |
3-pentylsulfonylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-2-3-4-8-15(13,14)11-7-5-6-10(12)9-11/h5-7,9,12H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPCHNBEMKLMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)C1=CC=CC(=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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